An In-Depth Technical Guide to 4-Trifluoromethylphenylglyoxal Hydrate (CAS 1736-56-7)
An In-Depth Technical Guide to 4-Trifluoromethylphenylglyoxal Hydrate (CAS 1736-56-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)phenylglyoxal hydrate is a versatile bifunctional building block of significant interest in synthetic and medicinal chemistry. Characterized by a phenyl ring substituted with a strongly electron-withdrawing trifluoromethyl group and a reactive 1,2-dicarbonyl moiety, this compound serves as a valuable precursor for the synthesis of a wide array of heterocyclic compounds and complex organic molecules. The presence of the trifluoromethyl group can impart unique properties, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities, to the resulting target molecules, making it a privileged structural motif in drug discovery.[1] This guide provides a comprehensive overview of the core properties, synthesis, spectroscopic characterization, and key synthetic applications of 4-(Trifluoromethyl)phenylglyoxal hydrate, with a focus on its utility in constructing pharmaceutically relevant scaffolds.
Molecular Structure and Physicochemical Properties
4-(Trifluoromethyl)phenylglyoxal hydrate, systematically named 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde hydrate, exists predominantly as a stable, crystalline solid.[2][3] The core structure features a glyoxal moiety attached to a 4-substituted trifluoromethylphenyl ring. In its solid state, the terminal aldehyde is hydrated to form a geminal diol, which contributes to its stability compared to the anhydrous α-ketoaldehyde.[1]
The trifluoromethyl (-CF₃) group at the para-position of the phenyl ring is a potent electron-withdrawing group. This electronic feature significantly influences the reactivity of the adjacent benzoyl ketone and the hydrated aldehyde, rendering the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of its synthetic utility.
Table 1: Physicochemical and Identification Properties
| Property | Value | Reference(s) |
| CAS Number | 1736-56-7 | [2] |
| Molecular Formula | C₉H₅F₃O₂ (Anhydrous) / C₉H₇F₃O₃ (Hydrate) | [1][3] |
| Molecular Weight | 202.13 g/mol (Anhydrous) / 220.15 g/mol (Monohydrate) | [2][4] |
| IUPAC Name | 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde | [2][5] |
| Synonyms | Oxo[4-(trifluoromethyl)phenyl]acetaldehyde hydrate | [1] |
| Appearance | White to pale pink or pale grey powder/solid | [4] |
| Melting Point | 83-85 °C | [2] |
| Purity | Typically ≥98% (dry wt. basis) | [2] |
| InChI Key | BGOMXTCPIUNFKR-UHFFFAOYSA-N | [2][5] |
| SMILES | O=CC(=O)C1=CC=C(C=C1)C(F)(F)F | [5] |
Spectroscopic Characterization
While comprehensive, experimentally verified spectra for this specific compound are not widely published in peer-reviewed literature, its structure allows for reliable prediction of its key spectroscopic features. Characterization is crucial to confirm identity, purity, and the state of hydration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of 4-(Trifluoromethyl)phenylglyoxal hydrate. In solution, an equilibrium may exist between the hydrated (gem-diol) and the free aldehyde forms. The position of this equilibrium is solvent-dependent.
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¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, which will exhibit a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The key diagnostic signals differentiate the hydrated and anhydrous forms. The aldehyde proton (-CHO) of the minor anhydrous form would appear far downfield (δ ~9.5-10.0 ppm). The methine proton of the gem-diol [-CH(OH)₂] in the dominant hydrate form is expected to appear further upfield (δ ~5.5-6.5 ppm), with the adjacent hydroxyl protons potentially appearing as a broad signal that may exchange with D₂O.[6]
-
¹³C NMR: The carbon spectrum will show signals for the two carbonyl carbons (ketone and aldehyde/gem-diol carbon), the trifluoromethyl carbon (a quartet due to ¹⁹F-¹³C coupling), and four aromatic carbons. The ketone carbonyl will be in the δ 185-195 ppm range, while the aldehyde carbonyl would be further downfield (~190-200 ppm). The gem-diol carbon would be significantly shielded, appearing in the δ 85-95 ppm range.
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¹⁹F NMR: A single sharp resonance is expected for the -CF₃ group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify key functional groups. The spectrum of the hydrate would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the gem-diol and water of hydration.[7] Carbonyl (C=O) stretching vibrations will also be prominent. A strong, sharp peak around 1680-1710 cm⁻¹ can be attributed to the aryl ketone C=O stretch. The C-F bonds of the trifluoromethyl group typically show strong, complex absorptions in the 1100-1400 cm⁻¹ region.[8]
Mass Spectrometry (MS)
Under typical electron ionization (EI) conditions, the molecular ion peak corresponding to the anhydrous form (m/z = 202.13) may be observed.[3] Common fragmentation patterns would include the loss of CO (m/z = 174) and the formyl radical (-CHO, m/z = 173), followed by the characteristic fragmentation of the trifluoromethylbenzoyl cation.
Synthesis and Purification
The most established and industrially scalable method for the synthesis of α-ketoaldehydes from methyl ketones is the Riley oxidation , using selenium dioxide (SeO₂) as the oxidizing agent.[9] 4-(Trifluoromethyl)phenylglyoxal hydrate is efficiently prepared from the commercially available 4'-(Trifluoromethyl)acetophenone.
Caption: Synthesis via Riley Oxidation.
Mechanism of Riley Oxidation
The reaction proceeds through a well-established mechanism.[9] First, the ketone enolizes under the reaction conditions. The enol then attacks the electrophilic selenium center of SeO₂. A subsequent[2][10]-sigmatropic rearrangement followed by hydrolysis and elimination of elemental selenium (Se⁰) and water yields the desired 1,2-dicarbonyl product.[11][12] The presence of water in the reaction medium facilitates the formation of the stable hydrate upon workup.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenylglyoxal Hydrate
This protocol is adapted from the established procedure for the Riley oxidation of acetophenones.[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-(Trifluoromethyl)acetophenone (1.0 eq), selenium dioxide (1.1 eq), 1,4-dioxane (e.g., 3 mL per mmol of ketone), and a small amount of water (e.g., 0.1 mL per mmol of ketone).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. The initially colorless or pale yellow solution will darken, and a black precipitate of elemental selenium will form as the reaction progresses.[5][13] Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and decant the solution away from the selenium precipitate.
-
Wash the selenium residue with a small amount of dioxane or ethyl acetate and combine the organic phases.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in a suitable solvent like ethyl acetate or dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Crystallization: The crude product is typically purified by recrystallization from a solvent system such as toluene/hexane or water to yield 4-(Trifluoromethyl)phenylglyoxal hydrate as a crystalline solid.
Chemical Reactivity and Synthetic Applications
The synthetic power of 4-(Trifluoromethyl)phenylglyoxal hydrate lies in the differential reactivity of its two carbonyl groups and their enhanced electrophilicity. It is a premier building block for nitrogen-containing heterocycles.
Synthesis of Quinoxalines
A cornerstone application is the condensation reaction with 1,2-diamines to form quinoxalines, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[14][15] The reaction with o-phenylenediamine proceeds rapidly and often in high yield to furnish 2-(4-(trifluoromethyl)phenyl)quinoxaline.
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